molecular formula C9H13ClN2O2 B11718259 2-Isopropyl-3-nitroaniline hydrochloride

2-Isopropyl-3-nitroaniline hydrochloride

Cat. No.: B11718259
M. Wt: 216.66 g/mol
InChI Key: FOUHUVVSZBAQTH-UHFFFAOYSA-N
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Description

2-Isopropyl-3-nitroaniline hydrochloride is an organic compound that belongs to the class of nitroanilines. These compounds are characterized by the presence of a nitro group (-NO2) attached to an aniline ring. The compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3-nitroaniline hydrochloride typically involves the nitration of aniline derivatives followed by reduction and subsequent reactions to introduce the isopropyl group. One common method involves the following steps:

    Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline.

    Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid.

    Alkylation: The amine group is then alkylated with isopropyl halides under basic conditions to introduce the isopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Iron and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-Isopropyl-3-aminoaniline.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Isopropyl-3-nitroaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-nitroaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the isopropyl group, making it less lipophilic.

    3-Nitroaniline: Similar structure but without the isopropyl group.

    4-Nitroaniline: Different position of the nitro group on the aniline ring.

Uniqueness

2-Isopropyl-3-nitroaniline hydrochloride is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and physical properties. The isopropyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-nitro-2-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(2)9-7(10)4-3-5-8(9)11(12)13;/h3-6H,10H2,1-2H3;1H

InChI Key

FOUHUVVSZBAQTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1[N+](=O)[O-])N.Cl

Origin of Product

United States

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